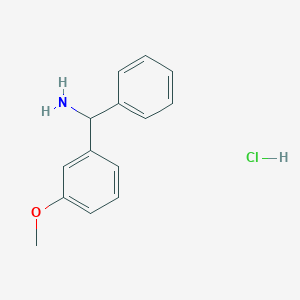
c-(3-Methoxy-phenyl)-c-phenyl-methylaminehydrochloride
Vue d'ensemble
Description
C-(3-Methoxy-phenyl)-c-phenyl-methylaminehydrochloride is a useful research compound. Its molecular formula is C14H16ClNO and its molecular weight is 249.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
c-(3-Methoxy-phenyl)-c-phenyl-methylaminehydrochloride, also known as C14H16ClNO, is a compound that has garnered interest in various fields of biological research, particularly for its potential pharmacological properties. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16ClNO
- Molecular Weight : 249.74 g/mol
- CAS Number : 49703-64-2
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxybenzaldehyde with phenylmethylamine under acidic conditions, followed by hydrochloric acid treatment to yield the hydrochloride salt. This method has been optimized for yield and purity in laboratory settings .
Antimicrobial and Anticancer Properties
Recent studies have indicated that this compound exhibits notable antimicrobial and anticancer activities. For instance, a study highlighted its effectiveness against various bacterial strains and cancer cell lines, suggesting a potential role in therapeutic applications.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanism by which this compound exerts its biological effects appears to involve modulation of neurotransmitter systems, particularly affecting serotonin and dopamine pathways. This modulation can lead to altered cellular signaling and may contribute to its observed effects on cell proliferation and apoptosis in cancer cells .
Case Studies
- Antiviral Activity : A study conducted on various derivatives of phenylmethylamines showed that this compound inhibited the cytopathicity of influenza A virus at concentrations comparable to established antiviral agents like amantadine. The compound displayed an EC50 value indicating significant antiviral potency .
- Neuropharmacological Effects : Research focusing on the neuropharmacological aspects revealed that this compound acts as a selective antagonist at NMDA receptors, which are implicated in neurodegenerative diseases. This property suggests potential therapeutic applications in conditions such as Alzheimer's disease and schizophrenia .
Propriétés
IUPAC Name |
(3-methoxyphenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11;/h2-10,14H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGBTFXSTQFLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















